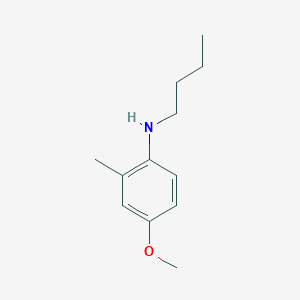
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to both the phenyl ring and the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone typically involves the introduction of trifluoromethyl groups into the phenyl ring and the ethanone structure. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introducing trifluoromethyl groups into the phenyl ring using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Fluorination Reactions: Using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride) to introduce fluorine atoms.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to achieve efficient and controlled fluorination.
Catalytic Processes:
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride), H2/Pd (hydrogenation)
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Carboxylic acids, alcohols
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with fewer fluorine atoms on the phenyl ring.
2,2,2-Trifluoro-1-phenylethanone: Lacks additional fluorine atoms on the phenyl ring.
2,3,6-Trifluorobenzaldehyde: Contains a trifluoromethyl group but differs in the functional group.
Uniqueness
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone is unique due to the presence of multiple fluorine atoms on both the phenyl ring and the ethanone moiety, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H2F6O |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,3,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI-Schlüssel |
CWYYDJBYBHUJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)



![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)


![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)

![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)
![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)

